

Technical Monograph: 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine

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Compound of Interest

Compound Name:	4-Chloro-6-(phenylethynyl)pyrimidin-5-amine
CAS No.:	875340-49-1
Cat. No.:	B1509474

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CAS Registry Number: 875340-49-1 Molecular Formula: C₁₂H₈ClN₃ Molecular Weight: 229.66 g/mol Role: Advanced Intermediate for 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) Synthesis

Executive Summary

4-Chloro-6-(phenylethynyl)pyrimidin-5-amine is a specialized "privileged structure" intermediate. It serves as the regioselective gateway to 6-substituted-7H-pyrrolo[2,3-d]pyrimidines (also known as 7-deazapurines). This scaffold is chemically significant because it mimics the adenine core of ATP, making it a fundamental template for designing Type I and Type II kinase inhibitors targeting enzymes such as EGFR, BTK, and JAK.

The compound's value lies in its ortho-disposition of the amine (-NH₂) and the phenylethynyl (-C≡C-Ph) groups. This geometry is pre-organized for intramolecular cyclization, allowing researchers to construct the fused pyrrole ring after introducing specific diversity elements, a strategy often superior to functionalizing a pre-formed core.

Synthetic Architecture

The synthesis of this compound relies on the desymmetrization of 4,6-dichloro-5-aminopyrimidine. The electron-donating amino group at position 5 deactivates the pyrimidine ring slightly compared to 4,6-dichloropyrimidine, allowing for controlled mono-substitution.

Core Synthesis: Sonogashira Coupling

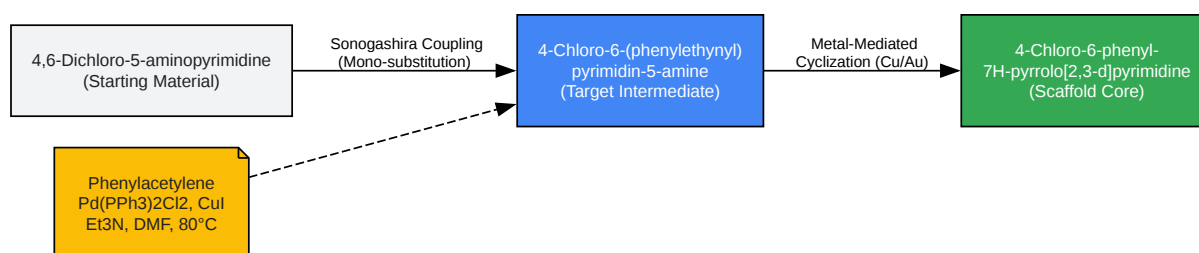
The primary route involves a palladium-catalyzed Sonogashira cross-coupling reaction.

- Substrate: 4,6-Dichloro-5-aminopyrimidine.[1][2]
- Reagent: Phenylacetylene (1.0–1.1 equivalents).
- Catalyst System: Pd(PPh₃)₂Cl₂ (3–5 mol%) / CuI (1–2 mol%).
- Base/Solvent: Triethylamine (Et₃N) in DMF or THF.
- Conditions: 60–80°C under inert atmosphere (Ar/N₂).

Critical Control Point: Stoichiometry is vital. Excess phenylacetylene can lead to the bis-alkynyl byproduct, which is difficult to separate. The 4-chloro substituent remains intact due to the steric shielding of the adjacent alkyne and the electronic deactivation from the amine, preserving it for future nucleophilic aromatic substitution (S_NAr).

Visualization of Synthetic Pathway

The following diagram illustrates the synthesis and subsequent transformation logic.



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Figure 1: Synthetic workflow from the dichloropyrimidine precursor to the fused pyrrolopyrimidine core.

Reactivity Profile: The Cyclization Gateway

The defining characteristic of **4-Chloro-6-(phenylethynyl)pyrimidin-5-amine** is its ability to undergo 5-endo-dig cyclization.

Mechanism of Ring Closure

In the presence of a Lewis acid (CuI , AuCl_3) or strong base (KOtBu), the lone pair of the exocyclic amine (N-5) attacks the activated alkyne.

- **Activation:** The metal coordinates to the alkyne triple bond, increasing its electrophilicity.
- **Nucleophilic Attack:** The amine nitrogen attacks the β -carbon of the alkyne (relative to the ring attachment).
- **Isomerization:** A tautomeric shift occurs to aromatize the newly formed pyrrole ring.

This reaction yields 4-chloro-6-phenyl-7H-pyrrolo[2,3-d]pyrimidine. The preservation of the chlorine atom at position 4 is crucial; it serves as the "handle" for the final step in drug synthesis—introducing the "hinge-binding" motif (usually an aniline or heterocycle) that interacts with the kinase ATP pocket.

Quantitative Comparison of Cyclization Methods

Method	Catalyst/Reagent	Solvent	Temp (°C)	Yield	Notes
Thermal	None	NMP/DMA	180-200	Low (<40%)	High degradation risk.
Base-Mediated	KOtBu (2 eq)	NMP/THF	60-80	High (75-90%)	Fast; requires anhydrous conditions.
Cu-Catalyzed	CuI (10 mol%)	DMF	100	Good (70-85%)	Economical; tolerates moisture better.
Au-Catalyzed	AuCl ₃ / AgOTf	Toluene	80	Excellent (>90%)	Mildest conditions; expensive.

Experimental Protocols

Note: All procedures must be performed in a fume hood using standard Schlenk techniques.

Protocol A: Synthesis of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine

- Setup: Charge a dried round-bottom flask with 4,6-dichloro-5-aminopyrimidine (1.64 g, 10 mmol), Pd(PPh₃)₂Cl₂ (350 mg, 0.5 mmol), and CuI (95 mg, 0.5 mmol).
- Inerting: Evacuate and backfill with Argon (3 cycles).
- Solvent Addition: Add anhydrous DMF (20 mL) and Triethylamine (4.2 mL, 30 mmol) via syringe.
- Reagent Addition: Add Phenylacetylene (1.1 mL, 10 mmol) dropwise over 10 minutes.
- Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.

- Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (3 x 50 mL) and brine. Dry over Na₂SO₄.
- Purification: Flash chromatography on silica gel (Gradient: 0-30% EtOAc in Hexane).
 - Expected Product: Yellow to light brown solid.

Protocol B: Cyclization to 4-Chloro-6-phenyl-7H-pyrrolo[2,3-d]pyrimidine

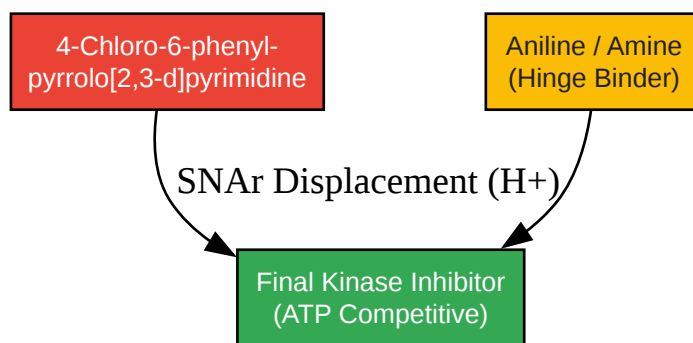
- Setup: Dissolve the intermediate from Protocol A (1.0 mmol) in anhydrous NMP (5 mL).
- Reagent: Add KOtBu (2.0 mmol) in one portion.
- Reaction: Heat to 80°C for 1–2 hours.
- Quench: Pour into ice-water (50 mL). The product typically precipitates.
- Isolation: Filter the solid, wash with water, and dry under vacuum. Recrystallize from Ethanol if necessary.

Downstream Applications: Kinase Inhibitor Design

Once the cyclized 4-chloro-6-phenyl-7H-pyrrolo[2,3-d]pyrimidine is obtained, the 4-chloro group is displaced via S_NAr to create the active pharmaceutical ingredient (API).

Common Nucleophiles:

- 3-Chloro-4-fluoroaniline: Used in EGFR inhibitors (Gefitinib analogs).
- Phenoxyanilines: Used in BTK inhibitors (Ibrutinib analogs).



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Figure 2: Logical assembly of the final drug candidate.

References

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Sources

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